molecular formula C6H15N3 B7761512 1-(2-Aminoethyl)piperazine CAS No. 28631-79-0

1-(2-Aminoethyl)piperazine

Cat. No.: B7761512
CAS No.: 28631-79-0
M. Wt: 129.20 g/mol
InChI Key: IMUDHTPIFIBORV-UHFFFAOYSA-N
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Description

N-aminoethylpiperazine appears as a colorless liquid with a faint fishlike odor. Flash point 199 °F. Corrosive to tissue. Toxic oxides of nitrogen are produced by combustion.

Mechanism of Action

Target of Action

It’s known that aep is used as an epoxy resin curing agent . In this context, the targets would be the epoxy groups present in the resin .

Mode of Action

AEP interacts with its targets through a nucleophilic addition reaction . The nitrogen atoms of primary amines in AEP easily combine with the carbon atoms in epoxy groups, forming new C–N groups . This reaction is facilitated by the presence of three nitrogen atoms in AEP; one primary, one secondary, and one tertiary .

Biochemical Pathways

The formation of new c–n groups through the interaction of aep with epoxy groups suggests that it plays a role in the crosslinking of epoxy resins .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of AEP is limited. It’s suggested that possible metabolites of aep would be 1-(2-n-acetylaminoethyl)piperazine, formed by acetylation of the primary amino group of aep .

Result of Action

The result of AEP’s action is the curing of epoxy resins. The formation of new C–N groups leads to crosslinking within the resin, which helps in formulating coating systems that prevent corrosion of steel and other substrates .

Action Environment

The action, efficacy, and stability of AEP can be influenced by environmental factors. For instance, AEP is known to neutralize acids to form salts plus water in exothermic reactions . It may be incompatible with certain substances such as isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Therefore, the presence of these substances in the environment could potentially affect the action of AEP.

Properties

IUPAC Name

2-piperazin-1-ylethanamine
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InChI

InChI=1S/C6H15N3/c7-1-4-9-5-2-8-3-6-9/h8H,1-7H2
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InChI Key

IMUDHTPIFIBORV-UHFFFAOYSA-N
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Canonical SMILES

C1CN(CCN1)CCN
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Molecular Formula

C6H15N3
Record name N-AMINOETHYLPIPERAZINE
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Related CAS

67786-00-9 (monoacetate)
Record name N-(2-Aminoethyl)piperazine
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DSSTOX Substance ID

DTXSID2021997
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Molecular Weight

129.20 g/mol
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Physical Description

N-aminoethylpiperazine appears as a colorless liquid with a faint fishlike odor. Flash point 199 °F. Corrosive to tissue. Toxic oxides of nitrogen are produced by combustion., Liquid, Colorless to light colored liquid;
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Boiling Point

428 °F at 760 mmHg (USCG, 1999), 220 °C
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Flash Point

200 °F (USCG, 1999), 93 °C, 200 °F (93 °C) open cup
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Solubility

Soluble in water
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Density

0.9852 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.985 g/cu cm at 25 °C
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Vapor Density

4.4 (Air = 1)
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Vapor Pressure

0.04 [mmHg]
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Color/Form

Light-colored liquid

CAS No.

140-31-8, 28631-79-0
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Melting Point

-2 °F (USCG, 1999), FP: 17.6 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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